3-(4-fluorophenyl)-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

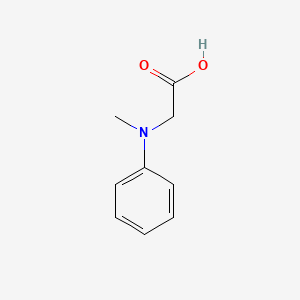

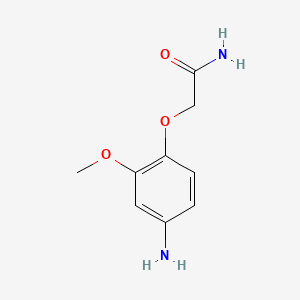

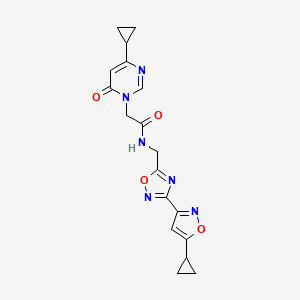

3-(4-fluorophenyl)-1H-indazole is a compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle, attached to a fluorophenyl group . The fluorophenyl group consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact properties and applications of this specific compound are not widely documented in the literature.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study synthesized new derivatives of 3-(4-fluorophenyl)-benzo[g]indazoles and evaluated their antimicrobial activity. Certain compounds in this series, including 5, 6b, 12d, and 16b, showed inhibitory effects on a range of microbes, indicating their potential in antimicrobial applications (Abdel-Wahab, Mohamed, & Awad, 2014).

Medicinal Chemistry

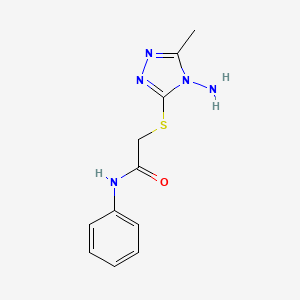

A novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized and characterized. Docking studies were also presented, showcasing its significance in the field of medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

Organic Light-Emitting Diodes

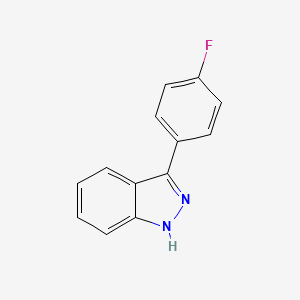

Research on cyclometalated iridium(III) complexes with phenylpyrazole derivatives, including 2-(4-fluorophenyl)-2H-indazole, showed tunable emission colors. These complexes are used in organic light-emitting diodes (OLEDs), demonstrating a range of photoluminescence quantum yields (Niu et al., 2018).

Antitumor Activity

The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide exhibited antitumor properties. Its synthesis and crystal structure determination were complemented by its ability to inhibit the proliferation of cancer cell lines (Hao et al., 2017).

Antioxidant Properties

A study on tetrahydroindazoles, starting from 2-acetylcyclohexanone and hydrazines, explored the antioxidant activity of these derivatives. The compound 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole showed moderate antioxidant activity, highlighting its potential in therapeutic applications (Polo et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPAFTHNIULCDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1H-indazole | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2400249.png)

![(Z)-methyl 3-methyl-2-((phenylsulfonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2400253.png)

![Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2400257.png)

![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2400269.png)